molecular formula C20H19NO6 B5195804 5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE

5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE

Cat. No.: B5195804
M. Wt: 369.4 g/mol
InChI Key: AYXGFFXMZRKCGX-UHFFFAOYSA-N
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Description

5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE is a complex organic compound characterized by its unique structure, which includes a benzodioxole core substituted with nitro and bis(5-ethylfuran-2-yl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE typically involves multi-step organic reactions. One common approach is the condensation of 5-ethylfuran-2-carbaldehyde with a suitable benzodioxole derivative under acidic conditions to form the bis(5-ethylfuran-2-yl)methyl intermediate. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 6-position of the benzodioxole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and resins

Mechanism of Action

The mechanism of action of 5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan rings may also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE
  • 5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-AMINO-2H-1,3-BENZODIOXOLE
  • 5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-HYDROXY-2H-1,3-BENZODIOXOLE

Uniqueness

5-[BIS(5-ETHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE is unique due to the presence of both nitro and bis(5-ethylfuran-2-yl)methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[bis(5-ethylfuran-2-yl)methyl]-6-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-3-12-5-7-16(26-12)20(17-8-6-13(4-2)27-17)14-9-18-19(25-11-24-18)10-15(14)21(22)23/h5-10,20H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXGFFXMZRKCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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